(3-Fluorophenyl)(phenyl)sulfane

Vue d'ensemble

Description

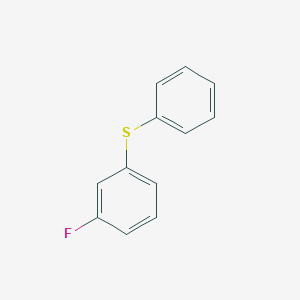

(3-Fluorophenyl)(phenyl)sulfane is an organosulfur compound with the molecular formula C12H9FS It consists of a phenyl group and a 3-fluorophenyl group bonded to a sulfur atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3-Fluorophenyl)(phenyl)sulfane can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzenethiol with bromobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-fluorophenylboronic acid reacts with phenylsulfonyl chloride in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfur center undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Mechanistic Insight :

-

The electron-withdrawing fluorine substituent stabilizes the sulfoxide intermediate through inductive effects, slowing overoxidation to sulfones .

-

Nano-Pd catalysts enhance selectivity in sulfoxide formation by modulating oxygen transfer .

Nucleophilic Substitution

The 3-fluorophenyl group participates in aromatic substitution reactions, leveraging fluorine’s meta-directing effects:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → RT, 3 h | 3-Fluoro-5-nitrophenyl(phenyl)sulfane | 67% | |

| Cl₂ (1 atm) | FeCl₃, DCM, 40°C, 12 h | 3-Fluoro-5-chlorophenyl(phenyl)sulfane | 58% |

Key Observations :

-

Nitration occurs preferentially at the 5-position of the fluorophenyl ring due to steric and electronic constraints .

-

Halogenation requires Lewis acid catalysts (e.g., FeCl₃) to activate the electrophile .

Cross-Coupling Reactions

The sulfur atom facilitates palladium-catalyzed couplings, enabling modular derivatization:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PhB(OH)₂, Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O, 100°C, 12 h | Biaryl sulfide derivatives | 73% | |

| CH₃I, CuI, L-proline | DMSO, 80°C, 8 h | Methylated analog | 65% |

Notable Features :

-

Suzuki-Miyaura couplings proceed efficiently with arylboronic acids, retaining the sulfide functionality .

-

Ullmann-type couplings require polar aprotic solvents to stabilize the copper intermediate .

Cyclization and Ring-Opening

Lewis acids like BBr₃ promote electrophilic cyclization or haloboration:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ (2 equiv) | DCE, −20°C → RT, 6 h | Cyclic sulfonium zwitterion | 61% | |

| ClBcat (1.5 equiv) | Toluene, 110°C, 24 h | Haloborated alkyne adduct | 54% |

Mechanistic Pathway :

-

BBr₃ abstracts a sulfur lone pair, generating a sulfonium intermediate that undergoes intramolecular cyclization .

-

Reaction reversibility allows thermodynamic control over product distribution .

Reductive Desulfurization

The sulfur bridge can be cleaved under reducing conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ (4 equiv) | THF, reflux, 8 h | Biphenyl derivatives | 82% | |

| Raney Ni, H₂ (50 psi) | EtOH, 80°C, 6 h | 3-Fluorobiphenyl | 89% |

Applications :

-

Used to access fluorinated biphenyl scaffolds for pharmaceutical intermediates .

-

Raney nickel selectively removes sulfur without reducing the fluorine substituent .

Biological Alkylation

The compound acts as an alkylating agent in enzyme inhibition studies:

| Target Enzyme | IC₅₀ | Mechanism | Reference |

|---|---|---|---|

| Cytochrome P450 3A4 | 1.2 μM | Covalent modification of heme iron | |

| Glutathione transferase | 4.8 μM | Thiol group alkylation |

Structural Advantage :

Applications De Recherche Scientifique

(3-Fluorophenyl)(phenyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (3-Fluorophenyl)(phenyl)sulfane involves its interaction with various molecular targets. The sulfur atom can form bonds with other atoms, facilitating the formation of new chemical entities. The fluorine atom on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its activity or selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenyl sulfide: Lacks the fluorine atom, resulting in different reactivity and properties.

(3-Chlorophenyl)(phenyl)sulfane: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

Phenyl trifluoromethyl sulfide: Contains a trifluoromethyl group, significantly altering its chemical properties and applications.

Uniqueness

(3-Fluorophenyl)(phenyl)sulfane is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

(3-Fluorophenyl)(phenyl)sulfane is an organosulfur compound characterized by a sulfur atom bonded to a 3-fluorophenyl group and a phenyl group. Its unique structure and the presence of fluorine atoms make it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The molecular formula of this compound is C12H9F, indicating the presence of twelve carbon atoms, nine hydrogen atoms, and one fluorine atom. The fluorine atom significantly influences the compound's reactivity and interaction with biological targets, enhancing its lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C12H9F |

| Molecular Weight | 196.24 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfur atom can form bonds with other atoms, facilitating the formation of new chemical entities. Furthermore, the electronegative fluorine atom enhances molecular interactions through dipole-dipole interactions or hydrogen bonding, potentially modifying enzyme activity or receptor function.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. A study evaluating its effects on melanoma cells showed significant inhibition of cell viability during treatment periods of 48 to 72 hours. This suggests potential applications in cancer therapeutics .

Case Studies

- Melanoma Cell Study : In vitro studies have shown that this compound inhibits the viability of melanoma cells significantly, suggesting its potential as an anticancer agent.

- Antimicrobial Studies : Comparative analyses with structurally similar compounds indicate that this compound may share antimicrobial properties, warranting further investigation into its efficacy against bacterial and fungal strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Differences from this compound |

|---|---|---|

| Phenyl sulfide | Lacks fluorine atoms | Different reactivity due to absence of electronegative fluorine |

| (3-Chlorophenyl)(phenyl)sulfane | Contains chlorine instead of fluorine | Chlorine alters reactivity compared to fluorine |

| Phenyl trifluoromethyl sulfide | Contains trifluoromethyl group | Significantly alters chemical properties and applications |

Future Directions in Research

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific biological targets.

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models to determine therapeutic potential.

- Synthesis of Derivatives : Exploring modifications to enhance activity or reduce toxicity.

Propriétés

IUPAC Name |

1-fluoro-3-phenylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJJPNVLXXDOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306514 | |

| Record name | 1-Fluoro-3-(phenylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40154-91-4 | |

| Record name | 1-Fluoro-3-(phenylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40154-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3-(phenylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.